2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione
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Overview
Description
2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of cyclopentanone with a suitable diamine under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the diazaspiro moiety and the dione functionality .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of high-throughput experimentation (HTE) techniques to identify optimal reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds .
Scientific Research Applications
2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential to modulate biological pathways, particularly those involving necroptosis.
Medicine: As a RIPK1 inhibitor, it shows promise in the treatment of inflammatory diseases and conditions associated with necroptosis.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione involves the inhibition of RIPK1 kinase activity. By binding to the active site of RIPK1, the compound prevents the phosphorylation and activation of downstream signaling molecules involved in the necroptosis pathway. This inhibition can block the progression of necroptosis, thereby reducing cell death and inflammation .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with RIPK1 inhibitory activity.
2-Alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones: These compounds have been studied for their muscarinic receptor binding affinity .
Uniqueness
2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a valuable compound for studying necroptosis and developing potential therapeutic agents for inflammatory diseases .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C13H20N2O2/c16-11-9-13(5-7-14-8-6-13)12(17)15(11)10-3-1-2-4-10/h10,14H,1-9H2 |
InChI Key |
JWHAZTCNWLDCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)CC3(C2=O)CCNCC3 |
Origin of Product |
United States |
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